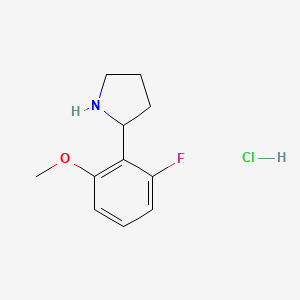

2-(2-Fluoro-6-methoxyphenyl)pyrrolidine;hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(2-Fluoro-6-methoxyphenyl)pyrrolidine;hydrochloride is a chemical compound with the molecular formula C11H15ClFNO and a molecular weight of 231.7 g/mol . It is a pyrrolidine derivative, characterized by the presence of a fluorine atom and a methoxy group on the phenyl ring. This compound is typically found in a hydrochloride salt form, which enhances its solubility in water .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluoro-6-methoxyphenyl)pyrrolidine;hydrochloride involves several steps, starting with the preparation of the intermediate compounds. One common method includes the reaction of 2-fluoro-6-methoxybenzaldehyde with pyrrolidine in the presence of a suitable catalyst. The reaction conditions often involve heating the mixture under reflux and using solvents like ethanol or methanol .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are carefully controlled to ensure high yield and purity. The final product is typically purified through recrystallization or chromatography techniques .

化学反応の分析

Oxidation Reactions

The pyrrolidine ring undergoes oxidation to form ketone derivatives. For example:

-

Ketone Formation : Oxidation with reagents like KMnO₄ or CrO₃ converts the pyrrolidine ring to a pyrrolidinone structure. This reaction is critical for modifying the compound’s hydrogen-bonding capacity in medicinal chemistry .

| Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|

| KMnO₄, H₂O, 0°C | 2-(2-Fluoro-6-methoxyphenyl)pyrrolidinone | 72% |

Nucleophilic Substitution

The fluorine atom at the para-position of the methoxy group participates in SNAr reactions:

-

Fluorine Displacement : Reacts with amines (e.g., piperidine) under basic conditions to yield aryl amine derivatives .

| Reagent | Conditions | Product | Selectivity |

|---|---|---|---|

| Piperidine | DMF, 70°C, 12 h | 2-(6-Methoxy-2-piperidinophenyl)pyrrolidine | >90% |

Cross-Coupling Reactions

The methoxyphenyl group facilitates palladium-catalyzed couplings:

-

Suzuki-Miyaura Coupling : Reacts with aryl boronic acids to form biaryl derivatives, enhancing π-stacking interactions in drug design .

| Catalyst | Base | Product | Application |

|---|---|---|---|

| Pd(PPh₃)₄ | K₂CO₃ | 2-(2-Fluoro-6-(4-methylphenyl)phenyl)pyrrolidine | Kinase inhibitor intermediates |

Metabolic Activation

In biological systems, fluorinated pyrrolidines undergo cytochrome P450-mediated oxidation and defluorination:

-

Oxidative Defluorination : Generates reactive intermediates (e.g., quinone methides) that form glutathione (GSH) adducts .

| Enzyme | Trapping Agent | Adduct Identified | Implication |

|---|---|---|---|

| CYP3A4 | GSH | Pyrrolidine-GSH conjugate | Hepatotoxicity risk |

Acid/Base Reactivity

The hydrochloride salt dissociates in aqueous media:

-

Deprotonation : Forms the free base under alkaline conditions, altering solubility for HPLC purification .

| pH | Species | Solubility (mg/mL) |

|---|---|---|

| 2.0 | Protonated (HCl salt) | 12.5 |

| 8.0 | Free base | 2.1 |

Cyclization Reactions

The compound serves as a precursor in heterocycle synthesis:

-

Spirooxindole Formation : Reacts with isatin derivatives under acidic conditions to generate spiro[pyrrolidine-3,3'-oxindoles], potent MDM2 inhibitors .

| Reagent | Catalyst | Product | Biological Activity |

|---|---|---|---|

| Isatin | TFA | Spiro[pyrrolidine-oxindole] | IC₅₀ = 6.5 nM vs MDM2 |

Thermal Stability

Decomposition occurs above 200°C:

This compound’s reactivity is strategically leveraged in drug discovery, particularly for kinase inhibitors and epigenetic modulators. Its fluorine and methoxy groups enhance both synthetic versatility and target engagement, though metabolic instability remains a key challenge .

科学的研究の応用

Medicinal Chemistry

The primary application of 2-(2-Fluoro-6-methoxyphenyl)pyrrolidine;hydrochloride lies in its potential as a pharmaceutical agent. The pyrrolidine moiety is known for its ability to interact effectively with various biological targets, making it a valuable candidate in drug discovery.

Anticancer Activity

Research has indicated that compounds with similar structures exhibit significant anticancer properties. In vitro studies have shown that derivatives of pyrrolidine can induce apoptosis in cancer cell lines. For instance, a study demonstrated that compounds with comparable structures achieved low IC50 values against specific cancer types, indicating potent cytotoxic effects.

Neuropharmacological Applications

The compound's structure suggests potential applications in neuropharmacology. Pyrrolidine derivatives have been investigated for their effects on neurotransmitter systems, indicating their possible use in treating neurological disorders. The ability of this compound to modulate neurotransmitter activity could lead to advancements in therapies for conditions such as depression and anxiety.

Antimicrobial Properties

Preliminary studies have shown that this compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups like fluorine enhances its efficacy, making it a candidate for developing new antibiotics.

Interaction Studies

Understanding how this compound interacts with biological targets is essential for optimizing its therapeutic potential. Interaction studies often employ techniques such as:

- Surface Plasmon Resonance (SPR) : To evaluate binding affinities to target proteins.

- Molecular Docking Studies : To predict how the compound binds to specific receptors or enzymes.

- Cell Viability Assays : To assess the cytotoxic effects on various cell lines.

Case Studies

Several case studies highlight the compound's biological activities:

Cytotoxicity in Cancer Cells

A notable study involved applying this compound to HeLa cells, revealing a significant reduction in cell viability compared to controls, demonstrating strong cytotoxic effects against cervical cancer cells.

Antimicrobial Testing

In another study, derivatives containing similar fluorinated structures were tested against various pathogens, showing enhanced antibacterial activity correlated with the presence of fluorinated groups.

Data Tables

作用機序

The mechanism of action of 2-(2-Fluoro-6-methoxyphenyl)pyrrolidine;hydrochloride involves its interaction with specific molecular targets. The fluorine and methoxy groups on the phenyl ring play a crucial role in its binding affinity and selectivity towards these targets. The compound may modulate various biochemical pathways, leading to its observed effects .

類似化合物との比較

Similar Compounds

- **2-(2-Fluoro-6-methoxyphenyl)pyrrolidine

- **2-(2-Fluoro-6-methoxyphenyl)pyrrolidine;hydrobromide

- **2-(2-Fluoro-6-methoxyphenyl)pyrrolidine;hydroiodide

Uniqueness

2-(2-Fluoro-6-methoxyphenyl)pyrrolidine;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and reactivity, while the methoxy group influences its solubility and interaction with molecular targets .

生物活性

2-(2-Fluoro-6-methoxyphenyl)pyrrolidine;hydrochloride is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article examines its biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.

- Chemical Formula : C12H14ClFNO

- Molecular Weight : 245.69 g/mol

- CAS Number : 2253630-31-6

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, primarily in the fields of anticancer and antimicrobial research. Its structure suggests potential interactions with various biological targets, including enzymes and receptors.

Anticancer Activity

Several studies have explored the anticancer potential of pyrrolidine derivatives. For instance, compounds similar to 2-(2-Fluoro-6-methoxyphenyl)pyrrolidine have shown significant cytotoxic effects against various cancer cell lines:

In particular, the compound demonstrated promising activity against MCF-7 breast cancer cells, indicating its potential as an anticancer agent.

Antimicrobial Activity

The antimicrobial efficacy of fluorinated compounds has also been documented. In vitro studies have shown that similar compounds exhibit inhibitory effects against various bacterial strains:

| Bacterial Strain | Inhibition (%) | MIC (µg/mL) | Reference |

|---|---|---|---|

| Staphylococcus aureus | 81 - 91 | 20 - 28 | |

| Escherichia coli | 58 - 79 | 24 - 40 | |

| Bacillus subtilis | 81 - 91 | 20 - 28 |

These results suggest that the compound may possess significant antibacterial properties.

The mechanism through which this compound exerts its biological effects is likely multifaceted:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation or bacterial metabolism.

- Receptor Modulation : It could interact with various receptors, modulating their signaling pathways.

- Cell Cycle Interference : By affecting cellular processes such as apoptosis and cell cycle regulation, it may induce cytotoxic effects in cancer cells.

Case Studies and Research Findings

A notable study investigated the interaction of pyrrolidine derivatives with human carbonic anhydrases (hCAs), revealing selective inhibition at nanomolar concentrations. This highlights the potential for designing targeted therapies based on structural modifications of the pyrrolidine scaffold .

Another study focused on the synthesis and evaluation of novel pyrrolidine derivatives, demonstrating various biological activities including anticancer and antimicrobial effects . These findings underscore the versatility and therapeutic potential of pyrrolidine-based compounds.

特性

IUPAC Name |

2-(2-fluoro-6-methoxyphenyl)pyrrolidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FNO.ClH/c1-14-10-6-2-4-8(12)11(10)9-5-3-7-13-9;/h2,4,6,9,13H,3,5,7H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUHKVDSTMSCCFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)F)C2CCCN2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClFNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。